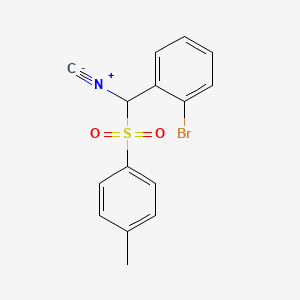

a-Tosyl-(2-bromobenzyl) isocyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-bromo-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHXCUCSERDBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2Br)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661691 | |

| Record name | 1-Bromo-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936548-16-2 | |

| Record name | 1-Bromo-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to α-Tosyl-(2-bromobenzyl) isocyanide: Properties, Synthesis, and Reactivity

Introduction

α-Tosyl-(2-bromobenzyl) isocyanide is a highly functionalized synthetic intermediate that belongs to the broader class of tosylmethyl isocyanide (TosMIC) reagents. These reagents are renowned for their versatility in constructing complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2] This specific derivative, featuring a 2-bromobenzyl substituent, offers chemists a unique combination of reactive centers: the isocyanide for multicomponent and cycloaddition reactions, the tosyl group as an excellent leaving group and an activator for the adjacent α-proton, and the bromo-aromatic ring for subsequent cross-coupling modifications.[1][3]

This guide provides an in-depth analysis of the chemical properties, a proposed synthetic pathway, key reactivity patterns, and applications of α-Tosyl-(2-bromobenzyl) isocyanide, tailored for researchers and professionals in organic synthesis and drug development.[1]

Core Chemical & Physical Properties

The fundamental properties of α-Tosyl-(2-bromobenzyl) isocyanide are summarized below, providing a baseline for its handling and application in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 936548-16-2 | [1][4][5] |

| Molecular Formula | C₁₅H₁₂BrNO₂S | [1][4][5] |

| Molecular Weight | 350.23 g/mol | [5][] |

| Appearance | Grey solid | [1] |

| Purity | Typically ≥ 97% (by NMR) | [1] |

| Storage Conditions | 0–8 °C, inert atmosphere | [1] |

| Synonyms | [1-(2-Bromophenyl)-1-tosyl]methyl isocyanide | [1][] |

Molecular Structure and Functional Attributes

The reactivity of α-Tosyl-(2-bromobenzyl) isocyanide is a direct consequence of the interplay between its distinct functional components. Understanding the role of each part is crucial for predicting its behavior and designing novel synthetic transformations.

Caption: Key functional centers of the molecule.

-

Isocyanide Group : The isocyano carbon exhibits dual reactivity, behaving as both a nucleophile and a carbene-like species.[7] This unique electronic structure is central to its participation in multicomponent reactions (like the Ugi and Passerini reactions) and cycloadditions, where it can form up to four new bonds in a single operation.[8][9]

-

α-Proton : Positioned between the electron-withdrawing tosyl and isocyanide groups, this proton is significantly acidic.[10] Its removal by a base generates a stabilized carbanion, which is the key nucleophilic species in many of the molecule's characteristic reactions, such as the Van Leusen pyrrole synthesis.[3]

-

Tosyl Group : The p-toluenesulfonyl (tosyl) group serves two primary functions. First, it is an excellent leaving group (as the toluenesulfinate anion), facilitating elimination steps that are often crucial for aromatization in heterocyclic synthesis.[10] Second, its strong electron-withdrawing nature is essential for acidifying the α-proton.[2]

-

2-Bromophenyl Group : This substituent provides a strategic handle for late-stage functionalization. The carbon-bromine bond can readily participate in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or amino groups.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of α-Tosyl-(2-bromobenzyl) isocyanide is not publicly prevalent, a chemically sound and efficient route can be proposed based on established methodologies for α-alkylation of the parent TosMIC reagent. This approach leverages the high acidity of the TosMIC α-proton.

Caption: Workflow for the proposed synthesis.

Experimental Protocol: Synthesis via Alkylation of TosMIC

This protocol describes a robust, self-validating procedure grounded in well-established organic chemistry principles.

-

Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 eq.).

-

Solvation : Add anhydrous, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to create a 0.5 M solution. Cool the flask to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are critical as the TosMIC anion is a strong base and will be quenched by water. Aprotic solvents are required to avoid protonating the anion.

-

-

Deprotonation : Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), portion-wise to the stirred solution.

-

Expertise: NaH provides irreversible deprotonation and typically leads to faster reaction times. K₂CO₃ is a milder, safer alternative that is often sufficient and easier to handle.

-

-

Anion Formation : Allow the mixture to stir at 0 °C for 30-60 minutes. A color change or cessation of H₂ gas evolution (if using NaH) indicates the formation of the TosMIC anion.

-

Alkylation : Prepare a solution of 2-bromobenzyl bromide (1.05 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the cold TosMIC anion solution.

-

Trustworthiness: Adding the electrophile slowly to the nucleophile solution maintains a low concentration of the electrophile, minimizing potential side reactions.

-

-

Reaction : Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting TosMIC is consumed.

-

Workup : Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Key Chemical Reactivity and Mechanisms

The synthetic utility of α-Tosyl-(2-bromobenzyl) isocyanide is best demonstrated through its participation in powerful bond-forming reactions.

A. The Van Leusen [3+2] Cycloaddition for Pyrrole Synthesis

This is a cornerstone reaction of TosMIC reagents, providing a direct route to substituted pyrroles from electron-deficient alkenes.[11][12] The reaction proceeds via a formal [3+2] cycloaddition mechanism.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. A-TOSYL-(2-BROMOBENZYL) ISOCYANIDE | 936548-16-2 [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Ugi reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles | MDPI [mdpi.com]

- 12. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of α-Tosyl-(2-bromobenzyl) Isocyanide in Diversity-Oriented Synthesis: A Technical Guide

Introduction: Unlocking Molecular Complexity with a Multifunctional Building Block

In the landscape of modern drug discovery and synthetic chemistry, the efficient construction of complex molecular architectures is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as powerful tools for achieving this goal. Among these, the isocyanide-based Ugi four-component reaction (Ugi-4CR) stands out for its ability to rapidly generate diverse peptide-like scaffolds. This guide delves into the strategic application of a particularly versatile isocyanide, α-Tosyl-(2-bromobenzyl) isocyanide (CAS 936548-16-2) , a reagent engineered for both efficient Ugi condensation and subsequent diversity-oriented post-Ugi transformations.

This technical guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, unique reactivity, and strategic applications of α-Tosyl-(2-bromobenzyl) isocyanide. We will explore the synergistic roles of the α-tosyl and 2-bromobenzyl moieties, which render this building block a powerful tool for the synthesis of complex heterocyclic compounds.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of α-Tosyl-(2-bromobenzyl) isocyanide is presented in Table 1.

| Property | Value | Source |

| CAS Number | 936548-16-2 | |

| Molecular Formula | C₁₅H₁₂BrNO₂S | |

| Molecular Weight | 350.23 g/mol | |

| Appearance | Off-white to light yellow powder | No specific source |

| Storage | Keep in a cool place, typically 2-8°C | No specific source |

Safety Precautions: Isocyanides are known for their pungent and unpleasant odors, and many are toxic. Organobromine compounds can also be hazardous. It is imperative to handle α-Tosyl-(2-bromobenzyl) isocyanide in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis of α-Tosyl-(2-bromobenzyl) Isocyanide: A Robust Two-Step Protocol

The synthesis of α-tosyl-substituted isocyanides can be reliably achieved through a two-step sequence starting from the corresponding aldehyde. This method offers high yields and mild conditions.

Step 1: Synthesis of N-(α-Tosyl-(2-bromobenzyl))formamide

The first step involves the formation of the formamide precursor. This is achieved by reacting 2-bromobenzaldehyde with formamide and p-toluenesulfinic acid.

.

Caption: Synthesis of the formamide precursor.

Step 2: Dehydration to the Isocyanide

The resulting formamide is then dehydrated using a suitable reagent, such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (Et₃N), to yield the target isocyanide.

Caption: Dehydration to the final isocyanide product.

Detailed Experimental Protocol: A Representative Synthesis

Materials:

-

2-Bromobenzaldehyde

-

Formamide

-

p-Toluenesulfinic acid

-

Acetonitrile (anhydrous)

-

Toluene (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N, anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: N-(α-Tosyl-(2-bromobenzyl))formamide

-

To a stirred solution of 2-bromobenzaldehyde (1.0 eq) in a 1:1 mixture of anhydrous acetonitrile and toluene, add formamide (2.5 eq) and chlorotrimethylsilane (1.1 eq).

-

Heat the mixture to 50°C for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 eq) and continue heating at 50°C for an additional 4-5 hours.

-

Cool the reaction mixture to room temperature and add tert-butyl methyl ether (TBME) to precipitate the product.

-

Filter the solid, wash with TBME, and dry under vacuum to afford N-(α-Tosyl-(2-bromobenzyl))formamide.

Step 2: α-Tosyl-(2-bromobenzyl) isocyanide

-

Dissolve the N-(α-Tosyl-(2-bromobenzyl))formamide (1.0 eq) in anhydrous THF and cool to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (2.0 eq) to the stirred solution.

-

After 5 minutes, add triethylamine (6.0 eq) dropwise, maintaining the internal temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain α-Tosyl-(2-bromobenzyl) isocyanide as a solid.

The Ugi Four-Component Reaction: Rapid Assembly of a Pre-functionalized Scaffold

The Ugi-4CR is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The use of α-Tosyl-(2-bromobenzyl) isocyanide in this reaction directly installs the key functionalities for subsequent transformations.

Mechanism of the Ugi-4CR

The reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement.

-

Imine Formation: The aldehyde and amine condense to form an imine.

-

Nitrilium Ion Formation: The isocyanide adds to the protonated imine (iminium ion) to form a nitrilium ion intermediate.

-

Adduct Formation: The carboxylate anion attacks the nitrilium ion.

-

Mumm Rearrangement: An intramolecular acyl transfer leads to the stable α-acylamino amide product.

Caption: The general mechanism of the Ugi four-component reaction.

Representative Ugi-4CR Protocol

Materials:

-

Aldehyde (e.g., isobutyraldehyde)

-

Amine (e.g., benzylamine)

-

Carboxylic acid (e.g., acetic acid)

-

α-Tosyl-(2-bromobenzyl) isocyanide

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in methanol.

-

Stir the solution at room temperature for 30 minutes.

-

Add a solution of α-Tosyl-(2-bromobenzyl) isocyanide (1.0 eq) in methanol to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired Ugi adduct.

Post-Ugi Transformation: Palladium-Catalyzed Intramolecular Heck Cyclization

The strategic placement of the 2-bromobenzyl group on the isocyanide component allows for a powerful post-Ugi transformation: an intramolecular Heck reaction. This palladium-catalyzed cyclization enables the construction of complex heterocyclic scaffolds, such as isoindolinones.

The Role of the α-Tosyl and 2-Bromobenzyl Groups

-

α-Tosyl Group: The electron-withdrawing tosyl group acidifies the α-proton, facilitating certain reactions. In the context of post-Ugi modifications, it can also act as a leaving group under specific conditions, although in the Heck cyclization, its primary role is as a robust substituent.

-

2-Bromobenzyl Group: This moiety is the key to the post-Ugi cyclization. The aryl bromide provides the necessary handle for oxidative addition to a palladium(0) catalyst, initiating the Heck reaction cascade.

Mechanism of the Intramolecular Heck Reaction

The intramolecular Heck reaction proceeds via a catalytic cycle involving:

-

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-bromine bond of the Ugi product.

-

Carbopalladation: The newly formed aryl-palladium(II) species undergoes an intramolecular insertion with a nearby double bond (or in this case, the amide carbonyl can be involved in subsequent steps leading to cyclization).

-

β-Hydride Elimination (if applicable): This step regenerates the double bond in a different position and is a common pathway in Heck reactions. For the formation of the isoindolinone core, the reaction likely proceeds through a different pathway after the initial cyclization.

-

Reductive Elimination: This step regenerates the palladium(0) catalyst.

Caption: Catalytic cycle of the intramolecular Heck reaction.

Representative Post-Ugi Heck Cyclization Protocol

Materials:

-

Ugi product derived from α-Tosyl-(2-bromobenzyl) isocyanide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

A suitable base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., toluene or DMF)

Procedure:

-

To a solution of the Ugi product (1.0 eq) in anhydrous toluene, add Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (2.0 eq).

-

Degas the reaction mixture with argon or nitrogen for 15-20 minutes.

-

Heat the reaction to 100-110°C and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final heterocyclic compound.

Conclusion: A Gateway to Novel Chemical Space

α-Tosyl-(2-bromobenzyl) isocyanide is a prime example of a rationally designed building block that significantly enhances the power of multicomponent chemistry. Its ability to seamlessly integrate into the Ugi reaction and subsequently undergo efficient palladium-catalyzed cyclization provides a streamlined and diversity-oriented approach to complex, drug-like heterocyclic scaffolds. By understanding the distinct roles of the tosyl and 2-bromobenzyl functionalities, researchers can strategically employ this reagent to accelerate their synthetic programs and explore novel areas of chemical space. This guide provides a foundational understanding and practical protocols to empower scientists in leveraging this versatile tool for the discovery and development of new chemical entities.

An In-Depth Technical Guide to the Molecular Structure and Reactivity of a-Tosyl-(2-bromobenzyl) isocyanide

Executive Summary

a-Tosyl-(2-bromobenzyl) isocyanide (CAS No. 936548-16-2) is a highly functionalized and versatile chemical intermediate of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development.[1] As a sophisticated derivative of the well-known Tosylmethyl isocyanide (TosMIC), its unique molecular architecture—comprising a stereogenic alpha-carbon flanked by an isocyanide, a tosyl group, and a 2-bromobenzyl moiety—provides a rich platform for complex molecule construction.[1][2][3] This guide elucidates the core structural features of this reagent, explores the causal relationship between its structure and its multifaceted reactivity, and provides mechanistic insights into its cornerstone applications. We will delve into its role in powerful synthetic transformations, such as the Van Leusen family of reactions, and its conceptual linkage to multicomponent strategies that accelerate pharmaceutical discovery.[4][5] This document serves as a technical resource for scientists aiming to leverage the unique properties of this reagent for innovation in their respective fields.

Core Molecular Structure & Physicochemical Properties

Structural Elucidation

The reactivity of this compound is a direct consequence of the interplay between its four key structural components, centered around a chiral alpha-carbon:

-

The Isocyanide Group (-N⁺≡C⁻): This functional group is the molecule's primary reactive center for cycloadditions and multicomponent reactions. The terminal carbon atom exhibits carbene-like character, allowing it to undergo α-addition reactions and act as a potent C1 synthon.[3][6]

-

The Tosyl Group (p-Toluenesulfonyl, Ts): This bulky, electron-withdrawing group serves two critical roles. First, it significantly increases the acidity of the alpha-proton. Second, p-toluenesulfinic acid is an excellent leaving group, a feature that is fundamental to the successful completion of many reactions in which this reagent participates.[4][7]

-

The α-Methylene Proton: The single proton on the carbon atom situated between the sulfonyl and isocyanide groups is highly acidic, enabling facile deprotonation by a suitable base to form a stabilized nucleophilic carbanion.[4][8] This is the initiating step for many of its characteristic reactions.

-

The 2-Bromobenzyl Group: This substituent provides steric influence and, critically, a reactive handle for subsequent synthetic modifications. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage functionalization of synthesized molecules.

Visualization of the Molecular Structure

References

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. Van Leusen Reaction [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

The Synthesis and Characterization of α-Tosyl-(2-bromobenzyl) isocyanide: A Technical Guide for Advanced Synthesis

Introduction: The Versatility of Substituted TosMIC Reagents

In the landscape of modern organic synthesis, isocyanides have carved a niche as exceptionally versatile C1 synthons. Among these, p-toluenesulfonylmethyl isocyanide (TosMIC) and its derivatives stand out for their unique combination of an acidic α-carbon, a nucleophilic isocyano group, and a sulfonyl moiety that acts as both an activating group and an excellent leaving group.[1][2] This trifecta of functionality enables a vast array of chemical transformations, making TosMIC a cornerstone reagent for the construction of complex nitrogen-containing heterocycles.[3][4]

This guide focuses on a specific, functionalized analogue: α-Tosyl-(2-bromobenzyl) isocyanide . The introduction of a bromine atom onto the benzyl ring offers a strategic handle for subsequent cross-coupling reactions, significantly expanding its synthetic potential. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing a robust protocol for its synthesis, a detailed analysis of its characterization, and insights into its applications. The methodologies described herein are grounded in established, peer-reviewed procedures, ensuring reliability and reproducibility in a laboratory setting.[5]

Synthesis Methodology: A Robust Two-Step Approach

The most reliable and scalable synthesis of α-Tosyl-(2-bromobenzyl) isocyanide proceeds via a two-step sequence: first, the formation of an N-formamide precursor, followed by its dehydration to the target isocyanide.[5] This method, adapted from the trusted Organic Syntheses collection, is noted for its high yields and operational simplicity.[6]

Principle of the Reaction

Step 1: N-(α-Tosyl-2-bromobenzyl)formamide Synthesis. This step is a multi-component reaction involving 2-bromobenzaldehyde, formamide, and p-toluenesulfinic acid. Chlorotrimethylsilane (TMSCl) is used to activate the formamide and facilitate the condensation, leading to the stable formamide intermediate.

Step 2: Dehydration to Isocyanide. The formamide is then dehydrated using a potent dehydrating agent, typically phosphorus oxychloride (POCl₃), in the presence of a base like triethylamine (Et₃N) to neutralize the generated acid.[7] This classic approach efficiently converts the N-formyl group into the isocyano functionality.

Detailed Experimental Protocol

Step A: Synthesis of N-(α-Tosyl-2-bromobenzyl)formamide

-

To a 1-L, three-necked, round-bottomed flask equipped with an overhead stirrer, reflux condenser with a nitrogen inlet, and a temperature probe, add acetonitrile (55 mL) and toluene (55 mL).

-

Charge the flask with 2-bromobenzaldehyde (19.4 g, 105 mmol), formamide (11.9 mL, 300 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol).

-

Heat the resulting solution to 50°C and stir for 4-5 hours.

-

Add p-toluenesulfinic acid (24.7 g, 158 mmol) to the reaction mixture. Continue heating at 50°C for an additional 4-5 hours.

-

Cool the solution to room temperature and add methyl tert-butyl ether (MTBE, 55 mL) to precipitate the product.

-

Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5°C for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold MTBE (2 x 30 mL), and dry under vacuum to yield the N-formamide intermediate as a white solid.

Causality Insight: The use of TMSCl is crucial for activating the aldehyde carbonyl for nucleophilic attack by formamide. The subsequent addition of p-toluenesulfinic acid proceeds via a sulfeno-aminal intermediate, which rearranges to the stable α-sulfonyl formamide.[6] Maintaining the temperature below 55°C prevents the decomposition of the sulfinic acid.[5]

Step B: Synthesis of α-Tosyl-(2-bromobenzyl) isocyanide

-

In a 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer, an addition funnel, and a temperature probe under a nitrogen atmosphere, suspend the dried N-(α-Tosyl-2-bromobenzyl)formamide (e.g., 36.8 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).

-

Add phosphorus oxychloride (10.2 mL, 110 mmol) to the suspension. The mixture should become a clear solution.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add triethylamine (41.8 mL, 300 mmol) via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, warm the reaction to 5-10°C and hold for 45 minutes.

-

Add ethyl acetate (150 mL) and water (150 mL) sequentially to the reaction. Stir vigorously for 5 minutes.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure (Note: keep bath temperature < 35°C).

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford α-Tosyl-(2-bromobenzyl) isocyanide as a crystalline solid.

Self-Validation & Safety: The reaction is highly exothermic upon addition of triethylamine; slow, controlled addition is critical. Isocyanides are thermally sensitive and can decompose at elevated temperatures; concentration steps should be performed at low temperatures (<35-40°C).[5] All operations involving isocyanides should be conducted in a well-ventilated fume hood as they are malodorous and potentially toxic.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of the target isocyanide.

Characterization of α-Tosyl-(2-bromobenzyl) isocyanide

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. While specific experimental spectra for the 2-bromo derivative are not widely published, we can predict the key spectroscopic features with high accuracy based on the well-documented data for the parent compound, α-tosylbenzyl isocyanide, and fundamental spectroscopic principles.[5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂BrNO₂S | [8] |

| Molecular Weight | 350.23 g/mol | [8] |

| Appearance | Expected to be a white to off-white crystalline solid | [5] |

| Stability | Thermally sensitive, especially above 40°C. Handle under inert atmosphere. | [5] |

Expected Spectroscopic Signatures

The following table outlines the expected signals based on the known data for α-tosylbenzyl isocyanide, with annotations for the expected influence of the 2-bromo substituent.[5]

| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |

| IR Spectroscopy | Isocyanide (-N≡C) | 2130 - 2150 cm⁻¹ | A sharp, strong, and highly characteristic absorption. |

| Sulfonyl (O=S=O) | 1330-1340 cm⁻¹ (asymmetric) 1150-1160 cm⁻¹ (symmetric) | Two strong and distinct stretching bands. | |

| ¹H NMR | Tosyl-CH₃ | δ 2.4-2.5 ppm (s, 3H) | A sharp singlet for the methyl group on the tosyl ring. |

| Methine (Ts-CH-Ar) | δ 5.8-6.0 ppm (s, 1H) | A singlet for the benzylic proton. Its chemical shift is significantly downfield due to the adjacent sulfonyl and aromatic groups. | |

| Tosyl-Ar-H | δ 7.3-7.4 ppm (d, 2H) δ 7.7-7.8 ppm (d, 2H) | Two doublets (AA'BB' system) for the para-substituted tosyl ring. | |

| Bromobenzyl-Ar-H | δ 7.2-7.8 ppm (m, 4H) | A complex multiplet pattern for the four protons on the ortho-substituted bromobenzyl ring. The ortho-substitution breaks the symmetry, leading to more complex splitting compared to the unsubstituted analogue. | |

| ¹³C NMR | Isocyanide (-N≡C) | δ 165-167 ppm | The isocyanide carbon is typically broad and appears far downfield. |

| Methine (Ts-C H-Ar) | δ 75-77 ppm | The benzylic carbon atom. | |

| Tosyl-C H₃ | δ ~22 ppm | The methyl carbon of the tosyl group. | |

| Aromatic Carbons | δ 125-148 ppm | Multiple signals are expected for the 12 aromatic carbons. The carbon bearing the bromine atom (C-Br) will be shifted relative to the others. |

Applications in Drug Discovery and Development

α-Tosyl-(2-bromobenzyl) isocyanide is not an end product but a sophisticated building block for constructing molecules of pharmaceutical interest.[9] Its utility stems from the diverse reactivity of the isocyanide group, which can be leveraged in powerful multicomponent reactions (MCRs).

Van Leusen Imidazole and Oxazole Synthesis

One of the primary applications of TosMIC reagents is the Van Leusen reaction, which provides a direct route to five-membered heterocycles like imidazoles and oxazoles.[10]

-

Imidazole Synthesis: Reaction with an aldimine (formed in situ from an aldehyde and a primary amine) yields a 1,2,5-trisubstituted imidazole. This scaffold is a common motif in medicinal chemistry.

-

Oxazole Synthesis: Reaction with an aldehyde in the presence of a base leads to the formation of a 2,5-disubstituted oxazole.

The presence of the 2-bromobenzyl group at the 5-position of the resulting heterocycle provides a key advantage. This bromine atom serves as a versatile functional handle for post-synthesis modification, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries.

General Reaction Mechanism: Van Leusen Imidazole Synthesis

Caption: Generalized mechanism for the Van Leusen Imidazole Synthesis.

Conclusion

α-Tosyl-(2-bromobenzyl) isocyanide is a high-value synthetic intermediate whose utility is rooted in the rich and predictable chemistry of the TosMIC family. The reliable two-step synthesis provides ready access to this reagent, and its well-defined spectroscopic properties allow for straightforward quality control. For scientists in drug discovery and process development, mastering the synthesis and application of this building block opens a gateway to the efficient construction of complex, functionalized heterocyclic compounds, enabling the rapid exploration of chemical space in the quest for novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. (S)-(-)-alpha-Methylbenzyl formamide | C9H11NO | CID 7073861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. achmem.com [achmem.com]

Spectroscopic Blueprint of a Versatile Synthetic Intermediate: A Technical Guide to α-Tosyl-(2-bromobenzyl) isocyanide

Introduction: Unveiling a Key Building Block

In the landscape of modern synthetic chemistry, the quest for versatile and reactive intermediates is paramount for the efficient construction of complex molecular architectures. α-Tosyl-(2-bromobenzyl) isocyanide stands out as a trifunctional reagent of significant interest to researchers, scientists, and drug development professionals. Its unique combination of a reactive isocyanide, an activating tosyl group, and a synthetically versatile bromobenzyl moiety makes it a powerful tool for the synthesis of a diverse array of nitrogen-containing heterocycles and other valuable organic compounds.[1]

This technical guide provides an in-depth analysis of the spectroscopic characteristics of α-Tosyl-(2-bromobenzyl) isocyanide. While direct experimental spectra for this specific compound are not widely published, this document leverages extensive data from closely related analogues and foundational spectroscopic principles to present a comprehensive and predictive blueprint of its NMR, IR, and MS profiles. Understanding these spectroscopic signatures is crucial for reaction monitoring, quality control, and structural confirmation in synthetic applications.

Molecular Structure and Key Features

α-Tosyl-(2-bromobenzyl) isocyanide, with the molecular formula C₁₅H₁₂BrNO₂S and a molecular weight of 350.23 g/mol , possesses a chiral center at the carbon atom bearing the isocyanide and tosyl groups. The strategic placement of the bromine atom at the ortho position of the benzyl ring introduces a valuable handle for further functionalization through cross-coupling reactions.

Figure 1: Molecular Structure of α-Tosyl-(2-bromobenzyl) isocyanide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of α-Tosyl-(2-bromobenzyl) isocyanide are based on the analysis of its constituent parts and data from the closely related α-tosylbenzyl isocyanide.[2]

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is expected to be complex in the aromatic region due to the presence of two substituted benzene rings. The key diagnostic signals are the singlet for the α-proton and the singlet for the tosyl methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~7.8-7.2 | Multiplet | 8H | Aromatic Protons | The overlapping signals of the 2-bromobenzyl and p-tolyl groups will appear in this region. The protons on the tosyl ring will likely appear as two doublets, characteristic of a para-substituted system. The protons on the 2-bromobenzyl ring will exhibit a more complex splitting pattern due to the ortho-substitution. |

| ~5.7 | Singlet | 1H | α-CH | This proton is deshielded by the adjacent sulfonyl and isocyanide groups. Its chemical shift is a key indicator of the compound's formation. In the analogue α-tosylbenzyl isocyanide, this proton appears at 5.61 ppm.[2] |

| ~2.4 | Singlet | 3H | Tosyl-CH₃ | The methyl protons of the tosyl group typically appear as a sharp singlet in this region. This is a characteristic and easily identifiable peak. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The isocyanide carbon signal is particularly diagnostic.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~165 | Isocyanide (N≡C) | The isocyanide carbon is highly deshielded and typically resonates in the 155-170 ppm range.[3] For α-tosylbenzyl isocyanide, this peak is observed at 166.4 ppm.[2] |

| ~147-125 | Aromatic Carbons | A total of 12 aromatic carbon signals are expected. The carbon bearing the bromine atom (C-Br) will be shifted to a higher field (~123 ppm) compared to the other aromatic carbons. The quaternary carbons of the tosyl group will also be present in this region. |

| ~75 | α-C | This carbon is attached to the electron-withdrawing sulfonyl and isocyanide groups, resulting in a downfield shift. In α-tosylbenzyl isocyanide, this carbon appears at 76.6 ppm.[2] |

| ~22 | Tosyl-CH₃ | The methyl carbon of the tosyl group gives a characteristic signal at a high field. |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is provided below. Instrument-specific parameters should be optimized for best results.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry α-Tosyl-(2-bromobenzyl) isocyanide.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

(Optional) Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

-

Figure 2: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The IR spectrum of α-Tosyl-(2-bromobenzyl) isocyanide will be dominated by the characteristic absorptions of the isocyanide and sulfonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| ~2130 | Strong, Sharp | N≡C Stretch | The isocyanide functional group exhibits a very characteristic and intense absorption in this region.[4] For α-tosylbenzyl isocyanide, this peak is observed at 2131 cm⁻¹.[2] |

| ~1330 and ~1160 | Strong | Asymmetric and Symmetric S=O Stretch | The sulfonyl group of the tosyl moiety gives rise to two strong and distinct stretching vibrations. These are reliable diagnostic peaks for the presence of the tosyl group. For α-tosylbenzyl isocyanide, these are seen at 1331 and 1158 cm⁻¹.[2] |

| ~3100-3000 | Medium | Aromatic C-H Stretch | These absorptions are characteristic of the C-H bonds on the benzene rings. |

| ~1600, ~1480 | Medium to Weak | Aromatic C=C Stretch | These bands correspond to the skeletal vibrations of the aromatic rings. |

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like α-Tosyl-(2-bromobenzyl) isocyanide, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the key functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Molecular Ion Peak: The molecular ion ([M]⁺) peak is expected to show a characteristic isotopic pattern due to the presence of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br isotopes is approximately 1:1. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z = 349 and 351.

Predicted Fragmentation Pathway: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation through several key pathways.

Figure 3: Predicted major fragmentation pathways for α-Tosyl-(2-bromobenzyl) isocyanide.

-

α-Cleavage: The most likely fragmentation pathway is the cleavage of the Cα-S bond or the Cα-C(benzyl) bond.

-

Cleavage of the Cα-S bond would lead to the formation of the stable 2-bromotropylium cation at m/z 169/171 . This is often a very prominent peak for benzyl compounds.

-

Cleavage of the Cα-C(benzyl) bond would result in the formation of the tosyl radical and a cation at m/z 195/197 .

-

-

Loss of SO₂: The tosyl group can lose sulfur dioxide (SO₂) to form a fragment. The tosyl cation itself (m/z 155 ) is a common fragment in the mass spectra of tosylated compounds. This can further lose SO₂ to give the tropylium ion at m/z 91 .

Experimental Protocol for Mass Spectrometry

A general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is described.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

The separated components are ionized by electron impact (typically at 70 eV).

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathways to confirm the structure of the compound.

-

Synthesis Overview

For completeness and to provide context for the spectroscopic analysis, a reliable synthetic route to α-tosylbenzyl isocyanide derivatives is presented. This procedure can be adapted for the synthesis of the title compound starting from 2-bromobenzaldehyde.[2]

Figure 4: Synthetic pathway to α-Tosyl-(2-bromobenzyl) isocyanide.

The synthesis involves a two-step process:

-

Formation of the Formamide: Condensation of 2-bromobenzaldehyde with formamide and p-toluenesulfinic acid.

-

Dehydration: Dehydration of the resulting N-(α-tosyl-2-bromobenzyl)formamide using a dehydrating agent such as phosphorus oxychloride in the presence of a base like triethylamine to yield the target isocyanide.

Conclusion

This technical guide provides a detailed predictive analysis of the key spectroscopic data (NMR, IR, and MS) for α-Tosyl-(2-bromobenzyl) isocyanide. By understanding these characteristic spectral fingerprints, researchers and drug development professionals can confidently identify, characterize, and utilize this versatile synthetic intermediate in their work. The provided protocols offer a practical framework for obtaining high-quality spectroscopic data, ensuring the integrity and success of synthetic endeavors involving this valuable compound.

References

a-Tosyl-(2-bromobenzyl) isocyanide reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of α-Tosyl-(2-bromobenzyl) isocyanide

Abstract

α-Tosyl-(2-bromobenzyl) isocyanide is a polyfunctional synthetic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. As a derivative of the renowned p-Tosylmethyl isocyanide (TosMIC), it possesses a unique combination of reactive sites: the isocyanide terminus, an acidic α-carbon, and an ortho-substituted bromophenyl ring. This guide provides a comprehensive technical overview of the compound's core reactivity, stability profile, and essential handling protocols. We will explore its participation in powerful synthetic transformations, including multicomponent reactions and cycloadditions, delve into the mechanistic underpinnings of its reactivity, and provide field-proven insights into its thermal, chemical, and photochemical stability to ensure its safe and effective application in the laboratory.

Introduction: A Versatile Synthon for Complex Molecule Synthesis

α-Tosyl-(2-bromobenzyl) isocyanide, CAS 936548-16-2, belongs to a class of isocyanides that have become indispensable tools in modern organic synthesis.[1] The parent compound, TosMIC, is celebrated for its ability to construct a diverse array of heterocyclic structures.[2][3] This derivative builds upon that legacy by incorporating a 2-bromobenzyl moiety, which introduces a strategic handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions.

The molecule's utility stems from the confluence of three key structural features:

-

The isocyanide group (-N≡C) , which exhibits dual electronic character, reacting as both a potent nucleophile and a carbene-like species.[4]

-

The α-methine proton , which is rendered highly acidic by the two adjacent electron-withdrawing groups (tosyl and isocyanide), enabling facile deprotonation and subsequent derivatization.[4]

-

The tosyl group (p-toluenesulfonyl) , which not only activates the α-proton but also serves as an excellent leaving group in certain reaction pathways.

-

The 2-bromobenzyl group , which provides a site for further elaboration, enhancing its value in creating libraries of complex molecules for drug discovery.[5]

This guide will dissect these features to provide a holistic understanding of the compound's synthetic potential and operational limitations.

Physicochemical and Spectroscopic Properties

A summary of the key properties of α-Tosyl-(2-bromobenzyl) isocyanide is presented below. This data is essential for its correct identification, handling, and use in quantitative experimental design.

| Property | Value | Reference(s) |

| CAS Number | 936548-16-2 | [1][6] |

| Molecular Formula | C₁₅H₁₂BrNO₂S | [1][6] |

| Molecular Weight | 350.23 g/mol | [1][6] |

| Appearance | Typically a solid at room temperature. | [7] |

| IR Absorption (νN≡C) | Strong absorption expected in the 2165–2110 cm⁻¹ range. | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere. | [8] |

Core Reactivity Profile

The reactivity of α-Tosyl-(2-bromobenzyl) isocyanide is rich and varied, making it a powerful intermediate for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.[5]

Reactions at the Isocyanide Terminus

The isocyanide carbon can be formally described by two resonance structures, one with a C-N triple bond and another with carbene character, which explains its diverse reactivity.[4]

Isocyanides are famous for their role in MCRs, which allow for the rapid assembly of complex products in a single step. α-Tosyl-(2-bromobenzyl) isocyanide is an excellent substrate for these transformations.

-

Passerini 3-Component Reaction (P-3CR): This reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield α-acyloxy carboxamides.[9][10][11] The reaction is thought to proceed via nucleophilic attack of the isocyanide on the activated carbonyl, forming a nitrilium intermediate that is subsequently trapped by the carboxylate.[9]

-

Ugi 4-Component Reaction (U-4CR): The Ugi reaction is even more powerful, combining an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce α-acylamino amides.[10][12] The mechanism begins with the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate, followed by an intramolecular Mumm rearrangement to give the final product.[9]

These reactions are foundational in combinatorial chemistry and drug discovery for rapidly generating molecular diversity.[13]

The carbene-like character of the isocyanide group makes it an ideal partner in cycloaddition reactions, particularly [4+1] cycloadditions, where it serves as a C1 synthon.[14][15]

-

[4+1] Cycloadditions: α-Tosyl-(2-bromobenzyl) isocyanide can react with various 4-atom components like conjugated heterodienes (e.g., azadienes, oxadienes) to efficiently construct five-membered heterocyclic rings such as imidazoles, oxazoles, and pyrroles.[2][14][15] This strategy is a cornerstone of modern heterocyclic synthesis.

Caption: Key reactivity pathways for α-Tosyl-(2-bromobenzyl) isocyanide.

Reactions at the Acidic α-Carbon

The true versatility of TosMIC and its derivatives lies in the reactivity of the α-carbon. The powerful electron-withdrawing effects of both the adjacent tosyl and isocyanide groups significantly increase the acidity of the methine proton.

This allows for easy deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form a stabilized carbanion. This nucleophilic intermediate can then be reacted with a wide range of electrophiles, such as:

-

Alkyl halides: for C-alkylation.

-

Aldehydes and ketones: leading to the formation of oxazolines, which can be further converted to other functional groups.[2]

-

Imines: for the synthesis of imidazolines and imidazoles.[2]

This dual reactivity—nucleophilic attack at the isocyanide and electrophilic attack at the α-carbon—can often be combined in powerful one-pot or domino sequences to rapidly build molecular complexity.

Stability Profile and Handling

A thorough understanding of the stability of α-Tosyl-(2-bromobenzyl) isocyanide is paramount for its safe storage, handling, and successful application in synthesis.

Thermal Stability

Isocyanides, as a class, can be thermally sensitive.

-

Decomposition Temperature: While specific data for this exact compound is scarce, analogous α-substituted tosylmethyl isocyanides have been reported to be thermally unstable at temperatures above 80°C.[7] As a stringent precautionary measure, it is recommended to avoid heating the compound above 35-40°C to ensure a wide margin of safety.[7]

-

Isomerization and Polymerization: At elevated temperatures, isocyanides can isomerize to the more thermodynamically stable nitriles.[16] Exothermic polymerization can also occur, particularly with neat samples, emphasizing the need for careful temperature control.[4][17]

Chemical Stability

The compound shows distinct stability profiles under different chemical conditions.

-

pH Sensitivity: Isocyanides are generally stable under basic conditions, which is why many reactions involving their deprotonation are successful.[4][18] However, they are highly sensitive to acid. In the presence of aqueous acid, they readily hydrolyze to the corresponding formamide (in this case, N-[1-(2-bromophenyl)-1-tosylmethyl]formamide).[4][19] This reaction is often used to quench reactions and destroy the potent odor of residual isocyanides.[4][20]

-

Photochemical Stability: Aromatic isocyanides can absorb light and act as photocatalysts in certain reactions.[21][22] To prevent unintended side reactions or degradation, the compound should be protected from direct light, especially during long-term storage or prolonged reactions.

Storage and Handling Recommendations

Based on its stability profile, the following protocols are mandated:

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[8] The container headspace should be flushed with an inert gas like argon or nitrogen to protect from moisture and air.

-

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood. Isocyanides are known for their extremely unpleasant and pervasive odors and should be treated as toxic.[23]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber).

-

Avoid contact with acids, strong oxidizing agents, and water, with which it may react.[24]

-

Use glass or stainless steel equipment. Some plastics and rubbers may be corroded by isocyanides.

-

Caption: Decision guide for the stability and handling of the title compound.

Exemplary Experimental Protocol: Synthesis of a 5-Aryl-1,3-Oxazole

This protocol describes a general procedure for the reaction of α-Tosyl-(2-bromobenzyl) isocyanide with an aromatic aldehyde to form an oxazole, a common heterocyclic core in pharmaceuticals. This is based on established methodologies for TosMIC derivatives.[2]

Reaction: α-Tosyl-(2-bromobenzyl) isocyanide + Aromatic Aldehyde → 5-Aryl-4-tosyl-2-(2-bromophenyl)-4,5-dihydro-1,3-oxazole

Materials:

-

α-Tosyl-(2-bromobenzyl) isocyanide (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Methanol (CH₃OH), anhydrous

Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous methanol.

-

Add α-Tosyl-(2-bromobenzyl) isocyanide (1.0 eq) and the aromatic aldehyde (1.1 eq) to the solvent. Stir until dissolved.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution in one portion.

-

Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanide is consumed (typically 2-4 hours).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure dihydro-oxazole product. The dihydro-oxazole can often be aromatized to the corresponding oxazole in a subsequent step if desired.

Conclusion

α-Tosyl-(2-bromobenzyl) isocyanide is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its reactivity is dominated by the isocyanide group's participation in multicomponent and cycloaddition reactions, and the α-carbon's susceptibility to deprotonation and subsequent functionalization. This dual reactivity, combined with the potential for late-stage modification via its bromo-substituent, makes it a powerful tool for generating chemical diversity. However, its utility is matched by its operational demands. A comprehensive understanding of its thermal sensitivity, acidic lability, and potential toxicity is critical. By adhering to the stability data and handling protocols outlined in this guide, researchers can safely and effectively harness the synthetic power of this important building block.

References

- 1. A-TOSYL-(2-BROMOBENZYL) ISOCYANIDE | 936548-16-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review | Bentham Science [benthamscience.com]

- 4. Isocyanide - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. achmem.com [achmem.com]

- 9. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 14. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 18. In-water synthesis of isocyanides under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01398C [pubs.rsc.org]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. quora.com [quora.com]

- 21. The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. orgsyn.org [orgsyn.org]

- 24. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

a-Tosyl-(2-bromobenzyl) isocyanide mechanism of action in synthesis

An In-Depth Technical Guide to the Synthetic Utility and Mechanism of Action of α-Tosyl-(2-bromobenzyl) isocyanide

Executive Summary

α-Tosyl-(2-bromobenzyl) isocyanide is a highly versatile bifunctional reagent in modern organic synthesis, ingeniously combining the classical reactivity of tosylmethyl isocyanides (TosMIC) with the synthetic potential of an ortho-haloaryl moiety.[1] This dual-functionality enables the orchestration of powerful tandem reactions, initiating with a base-mediated cycloaddition to construct a core nitrogen-containing heterocycle, followed by a metal-catalyzed intramolecular cyclization to forge complex, fused polycyclic systems. This guide provides a detailed exploration of the core mechanisms governing its reactivity, offers practical experimental insights, and highlights its application in the synthesis of scaffolds relevant to pharmaceutical and materials science research.[1]

The Molecular Architecture: A Duality of Function

The synthetic power of α-Tosyl-(2-bromobenzyl) isocyanide stems from the distinct roles of its three key components:

-

The Isocyanide Group (-N≡C): This functional group serves as a versatile one-carbon (C1) synthon.[2] Its terminal carbon can act as both a nucleophile and an electrophile, and it exhibits a carbene-like reactivity, making it exceptionally useful for constructing heterocyclic rings.[3][4][5]

-

The α-Sulfonyl Carbanion System (Tos-CH-): The strongly electron-withdrawing p-toluenesulfonyl (tosyl) group significantly increases the acidity of the α-proton, allowing for easy deprotonation by common bases to form a stabilized carbanion.[2][6] Furthermore, the tosyl group is an excellent leaving group, facilitating its elimination in rearomatization steps.[2][7]

-

The 2-Bromobenzyl Moiety: This component provides the structural backbone and, crucially, incorporates a reactive "handle" for subsequent transformations. The aryl bromide is a canonical substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling a secondary intramolecular cyclization event.

This unique combination allows for a programmed, one-pot synthesis of complex molecules that would otherwise require lengthy, multi-step sequences.

Core Mechanism I: The Van Leusen [3+2] Cycloaddition

The initial phase of reactivity mirrors the classic Van Leusen reaction, where the reagent acts as a three-atom synthon for the construction of five-membered heterocycles like pyrroles and imidazoles.[8][9]

Pyrrole Synthesis via Reaction with Michael Acceptors

When treated with an electron-deficient alkene (a Michael acceptor), α-Tosyl-(2-bromobenzyl) isocyanide undergoes a formal [3+2] cycloaddition to generate highly substituted pyrroles.[10][11]

The mechanism proceeds through several distinct steps:

-

Deprotonation: A base (e.g., NaH, K₂CO₃, t-BuOK) abstracts the acidic α-proton to form a tosyl-stabilized carbanion.[9]

-

Michael Addition: The nucleophilic carbanion attacks the β-position of the Michael acceptor, forming a new carbon-carbon bond and generating an enolate intermediate.

-

Intramolecular Cyclization: The enolate oxygen attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization, forming a five-membered dihydropyrrole intermediate.[6][12]

-

Elimination & Tautomerization: The intermediate then eliminates the stable p-toluenesulfinate anion (Tos⁻). A subsequent tautomerization (aromatization) yields the final, stable pyrrole ring.[9]

Caption: Workflow for Van Leusen-type pyrrole synthesis.

Imidazole Synthesis

Similarly, reaction with an aldimine (generated in situ from an aldehyde and a primary amine) leads to the formation of 1,5-disubstituted imidazoles.[8][13] The mechanism involves a base-induced cycloaddition of the isocyanide to the C=N double bond of the imine, followed by the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring.[8][13]

Core Mechanism II: Palladium-Catalyzed Intramolecular Cyclization

The true elegance of α-Tosyl-(2-bromobenzyl) isocyanide is realized in the second stage of the reaction sequence. The 2-bromo substituent on the benzyl ring, now part of the newly formed heterocycle, serves as an anchor point for a subsequent intramolecular C-C bond formation, typically mediated by a palladium catalyst. This cascade approach is exceptionally efficient for synthesizing fused polycyclic systems like isoquinolines.[14][15]

Synthesis of Isoquinoline Scaffolds

A common application involves an intramolecular Heck-type reaction. After the initial formation of a substituted pyrrole or other heterocycle, a palladium(0) catalyst can orchestrate the cyclization.

The catalytic cycle generally proceeds as follows:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the aryl bromide, forming an organopalladium(II) complex.[16]

-

Intramolecular Insertion (Carbopalladation): A nearby π-system (e.g., a double bond within the heterocyclic core or a substituent) coordinates to the palladium center and undergoes migratory insertion into the Pd-Aryl bond. This key step forms the new ring.

-

β-Hydride Elimination: A proton is eliminated from a carbon adjacent to the newly formed C-Pd bond, regenerating the double bond in a new position and forming a hydridopalladium(II) complex.

-

Reductive Elimination: The hydridopalladium(II) complex reductively eliminates H-Br (which is neutralized by the base present in the mixture), regenerating the active Pd(0) catalyst to continue the cycle.

Caption: Generalized catalytic cycle for intramolecular Heck cyclization.

Experimental Protocols and Data

The successful application of this reagent requires careful control of reaction conditions. The choice of base, solvent, and temperature is critical for the initial cycloaddition, while the selection of the palladium catalyst, ligands, and additives governs the efficiency of the subsequent cyclization.

Representative Protocol: One-Pot Synthesis of a Fused Pyrrolo[2,1-a]isoquinoline

This protocol is a generalized example based on established methodologies for Van Leusen and Heck reactions.

-

Step A: Pyrrole Formation. To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C, add a solution of α-Tosyl-(2-bromobenzyl) isocyanide (1.0 eq.) and an appropriate Michael acceptor (e.g., ethyl acrylate, 1.1 eq.) in THF dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting materials are consumed.

-

Step B: Intramolecular Cyclization. To the crude reaction mixture from Step A, add Pd(OAc)₂ (0.05 eq.), P(o-tolyl)₃ (0.1 eq.), and triethylamine (3.0 eq.).

-

Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 12-24 hours, monitoring by TLC or LC-MS for the formation of the fused product.

-

Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired product.

Summary of Reaction Parameters

| Parameter | Cycloaddition Step (Van Leusen) | Cyclization Step (Heck) | Typical Yields |

| Base | NaH, K₂CO₃, t-BuOK, DBU | Et₃N, K₂CO₃, Cs₂CO₃ | 50-85% (overall) |

| Solvent | THF, DME, DMSO, CH₃CN | DMF, DMAc, Toluene, CH₃CN | |

| Temperature | 0 °C to Room Temperature | 80 °C to 120 °C | |

| Catalyst | Not applicable | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | |

| Ligand | Not applicable | PPh₃, P(o-tolyl)₃, dppf |

Applications in Drug Discovery

The molecular scaffolds accessible through the chemistry of α-Tosyl-(2-bromobenzyl) isocyanide are of significant interest to medicinal chemists.

-

Pyrroles and Imidazoles: These heterocycles are core components of numerous biologically active compounds and pharmaceuticals.[9][10][11]

-

Isoquinolines: The isoquinoline nucleus is a privileged structure found in a vast number of alkaloids and synthetic drugs with diverse therapeutic activities, including use as anesthetics and antihypertensives.[14][15][17]

The ability of this reagent to rapidly construct complex, drug-like molecules from simple starting materials makes it a valuable tool in the synthesis of compound libraries for high-throughput screening and lead optimization in drug development programs.[1]

Conclusion

α-Tosyl-(2-bromobenzyl) isocyanide is a powerful and sophisticated synthetic building block that exemplifies the principles of modern reaction design. By housing two distinct reactive centers within a single molecule, it enables chemists to perform elegant and efficient tandem reactions. The initial, well-understood Van Leusen-type cycloaddition provides a reliable entry into fundamental heterocyclic systems, which are then seamlessly elaborated into complex, fused polycyclic architectures via robust palladium-catalyzed cyclization. This strategic approach minimizes step-counts, improves overall yields, and provides rapid access to molecular frameworks of high value in pharmaceutical and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Van Leusen Reaction [organic-chemistry.org]

- 3. Isocyanides in the synthesis of nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 13. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 14. Isoquinoline synthesis [organic-chemistry.org]

- 15. Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides [organic-chemistry.org]

- 16. nobelprize.org [nobelprize.org]

- 17. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

a-Tosyl-(2-bromobenzyl) Isocyanide: A Multifaceted Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

a-Tosyl-(2-bromobenzyl) isocyanide has emerged as a highly versatile and powerful building block in synthetic organic chemistry. Its unique trifunctional nature, featuring a reactive isocyanide, a labile tosyl group, and a strategically positioned bromobenzyl moiety, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and diverse synthetic applications of this compound, with a particular focus on its role in the synthesis of novel heterocyclic compounds and its potential in drug discovery and materials science. This document delves into the mechanistic underpinnings of its reactivity and provides field-proven insights and detailed experimental protocols to empower researchers in leveraging this reagent for their synthetic endeavors.

Introduction: The Strategic Advantage of a Trifunctional Synthon

In the landscape of modern organic synthesis, the demand for efficient and modular methods to construct complex molecules is ever-increasing. Multicomponent reactions (MCRs) and cascade reaction sequences have become indispensable tools for achieving molecular complexity in a single pot. The utility of these strategies is often dictated by the design of multifunctional building blocks that can orchestrate a series of bond-forming events. This compound is a prime example of such a synthon, integrating three key reactive centers within one molecule.

The power of this reagent lies in the synergistic interplay of its functional groups:

-

The Isocyanide Group: This carbon-centered functionality is renowned for its unique electronic structure, exhibiting both nucleophilic and electrophilic character.[1] It is a cornerstone of numerous MCRs, including the Passerini, Ugi, and van Leusen reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.[2][3][4]

-

The Tosyl Group: The p-toluenesulfonyl (tosyl) group serves a dual purpose. It significantly increases the acidity of the α-proton, facilitating deprotonation and subsequent nucleophilic attack. Furthermore, it is an excellent leaving group, which is crucial for the aromatization step in many heterocyclic syntheses.[5]

-

The 2-Bromobenzyl Group: The presence of a bromine atom on the benzyl ring introduces a valuable handle for post-synthetic modifications. This ortho-bromo substituent can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the late-stage introduction of molecular diversity. Additionally, the steric and electronic effects of the 2-bromobenzyl group can influence the stereochemical outcome of reactions.

This guide will explore the synthesis of this versatile reagent and detail its applications in constructing valuable heterocyclic scaffolds, providing researchers with the knowledge to unlock its full synthetic potential.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through a two-step sequence starting from 2-bromobenzaldehyde, analogous to the preparation of other substituted α-tosylbenzyl isocyanides.[5]

Synthetic Protocol

Step 1: Synthesis of N-(a-Tosyl-(2-bromobenzyl))formamide

A mixture of 2-bromobenzaldehyde, formamide, and chlorotrimethylsilane in a suitable solvent system (e.g., acetonitrile/toluene) is heated. This is followed by the addition of p-toluenesulfinic acid to yield the corresponding formamide.[5]

Step 2: Dehydration to this compound

The N-(a-Tosyl-(2-bromobenzyl))formamide is then dehydrated using a dehydrating agent such as phosphorus oxychloride in the presence of a base like triethylamine in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.[5]

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, its properties can be predicted based on data from its parent compound, a-tosylbenzyl isocyanide, and other related structures.[6][7]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 936548-16-2 | [8] |

| Molecular Formula | C₁₅H₁₂BrNO₂S | [8] |

| Molecular Weight | 350.23 g/mol | [8] |

| Appearance | Expected to be a solid | [9] |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, DMSO) | Inferred |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals for the tosyl methyl group (singlet, ~2.4 ppm), aromatic protons of the tosyl and bromobenzyl groups (multiplets, ~7.0-8.0 ppm), and the benzylic proton (singlet). |

| ¹³C NMR | Resonances for the isocyanide carbon, aromatic carbons, the benzylic carbon, and the tosyl methyl carbon. |

| IR Spectroscopy | Characteristic strong absorption for the isocyanide (N≡C) stretching vibration (~2150 cm⁻¹), and strong absorptions for the sulfonyl (S=O) group (~1320 and 1150 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthetic Applications: A Gateway to Heterocyclic Diversity

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic compounds. Its reactivity is largely analogous to that of the well-studied p-Tosylmethyl isocyanide (TosMIC), but with the added advantage of the 2-bromobenzyl substituent for further functionalization.[4][5]

Van Leusen Imidazole Synthesis

The van Leusen imidazole synthesis is a powerful method for the construction of imidazole rings.[4][10] While specific examples with this compound are not prevalent in the literature, its participation in this reaction is highly plausible. The reaction involves the base-mediated cycloaddition of the isocyanide to an aldimine, followed by elimination of p-toluenesulfinic acid to afford the imidazole.

Diagram 1: Proposed Van Leusen Imidazole Synthesis

Caption: Proposed workflow for the van Leusen imidazole synthesis.

Experimental Protocol (Exemplary):

-

To a solution of the aldimine (1.0 mmol) in a suitable solvent (e.g., methanol or DME), add this compound (1.1 mmol).

-

Add a base such as potassium carbonate (1.5 mmol) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired 1,4,5-trisubstituted imidazole.

The resulting imidazole will bear the 2-bromobenzyl group at a key position, ready for subsequent cross-coupling reactions to introduce further complexity.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of multicomponent chemistry, allowing for the rapid assembly of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3][11] The use of this compound in the Ugi reaction would lead to products with a pendant 2-bromobenzyl group, offering a scaffold for the synthesis of peptidomimetics and other biologically relevant molecules.